Diethylstilbestrol

Übersicht

Beschreibung

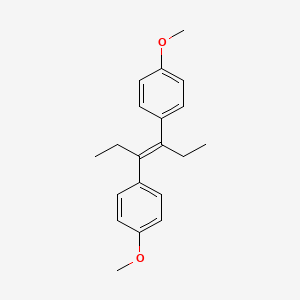

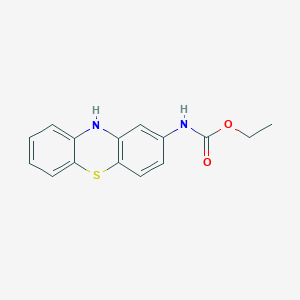

Diethylstilbestrol dimethyl ether is a chemical compound with the linear formula C20H24O2 . It has a CAS number of 7773-34-4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of dimethyl ether (DME) involves two different catalyst functions in the same reactor: methanol (MeOH) synthesis and dehydration to DME . These functions can be mixed in hybrid pellets, located on separated pellets, or coupled in core@shell-engineered pellets . A one-dimensional mathematical model of a fixed bed reactor was developed for DME synthesis at pilot-scale . The reaction rate, heat, and mass transfer equations were correlated with the effectiveness factor .Molecular Structure Analysis

The empirical formula of this compound dimethyl ether is C20H24O2 . Its molecular weight is 296.40 .Chemical Reactions Analysis

The synthesis of DME from syngas is an exothermic process . The reaction rate, heat, and mass transfer equations were correlated with the effectiveness factor . The simulation results, including the temperature profile, CO conversion, DME selectivity, and DME yield of the outlet, were validated with experimental data .Physical and Chemical Properties Analysis

This compound dimethyl ether has a molecular weight of 296.40 . It is practically insoluble in water and soluble in alcohol, ether, chloroform, fatty oils, dilute hydroxides, acetone, dioxane, ethyl acetate, methanol, and vegetable oils .Wissenschaftliche Forschungsanwendungen

Hormontherapie bei verzögerter weiblicher Pubertät

Diethylstilbestrol wurde in klinischen Umgebungen zur Behandlung von Fällen verzögerter weiblicher Pubertät eingesetzt. Es wirkt, indem es die Entwicklung weiblicher sekundärer Geschlechtsmerkmale induziert, wodurch das hormonelle Ungleichgewicht behoben wird, das die verzögerte Pubertät verursacht .

Behandlung von Hypogonadismus

Bei Personen mit Hypogonadismus, bei dem die Geschlechtsdrüsen wenig oder gar keine Hormone produzieren, dient this compound als Hormonersatztherapie. Es ergänzt den Östrogenspiegel des Körpers, der für die Aufrechterhaltung der sexuellen und reproduktiven Gesundheit von entscheidender Bedeutung ist .

Management von Menopausen- und Postmenopausensymptomen

This compound ist dafür bekannt, Symptome im Zusammenhang mit Menopause und Postmenopause zu lindern, wie z. B. Hitzewallungen, Vaginaltrockenheit und Osteoporose. Durch die Nachahmung der Wirkung von Östrogen trägt es zur Reduzierung dieser Beschwerden bei .

Prostatakrebsbehandlung

This compound wurde aufgrund seiner östrogenen Eigenschaften bei der Behandlung von Prostatakrebs eingesetzt. Eine Östrogentherapie kann das Wachstum von Prostatakrebszellen verlangsamen und ist eine Behandlungsoption, insbesondere in fortgeschrittenen Fällen .

Entwicklung analytischer Methoden in der Pharmaindustrie

In der pharmazeutischen Industrie kann this compound für die Entwicklung und Validierung analytischer Methoden verwendet werden. Es spielt eine Rolle bei der Qualitätskontrolle (QC) bei Anträgen auf Abbreviated New Drug Applications (ANDA) oder während der kommerziellen Produktion von this compound .

Veterinärmedizinische Anwendungen

In der Vergangenheit wurden Verbindungen wie this compound zur Förderung des Tierwachstums und zur Behandlung von Hundeinkontinenz eingesetzt. Aufgrund seiner erkannten krebserzeugenden Eigenschaften wurde seine Verwendung in diesen Anwendungen jedoch stark reduziert oder eliminiert .

Lehrwerkzeug in Pharmakologie und Toxikologie

This compound dient als wichtige Fallstudie in der pharmakologischen und toxikologischen Ausbildung und beleuchtet die Folgen der Hormonstörung und die Bedeutung einer strengen Bewertung der Arzneimittelsicherheit.

Jede dieser Anwendungen zeigt die vielfältigen Rollen, die this compound in der wissenschaftlichen Forschung und klinischen Praxis gespielt hat. Es ist wichtig zu beachten, dass die Anwendung von this compound, obwohl es verschiedene Verwendungsmöglichkeiten hatte, aufgrund der Erkenntnis seiner möglichen Nebenwirkungen, einschließlich krebserzeugender Risiken, jetzt begrenzt ist .

Wirkmechanismus

Dimestrol, also known as Synthila or Diethylstilbestrol dimethyl ether, is a synthetic nonsteroidal estrogen of the stilbestrol group . It has been used clinically as a hormonal therapy in cases of delayed female puberty, hypogonadism, menopausal, and postmenopausal symptoms .

Target of Action

Dimestrol’s primary targets are the estrogen receptors located in various cells, including those in the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play a crucial role in the regulation of various physiological processes, including reproduction, metabolism, bone density, and cell growth .

Mode of Action

Dimestrol, like other estrogens, diffuses into its target cells and interacts with the estrogen receptor . This interaction triggers a series of biochemical reactions that lead to the transcription of specific genes and the synthesis of specific proteins . The effect of estrogen binding to their receptors causes downstream increases in the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins, and suppresses follicle-stimulating hormone (FSH) from the anterior pituitary .

Biochemical Pathways

The binding of Dimestrol to estrogen receptors triggers a cascade of biochemical reactions that affect various pathways. These include the synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . These proteins play a crucial role in the transport of hormones in the blood and the regulation of their bioavailability .

Pharmacokinetics

It is known that dimestrol has a long duration of action of 6 weeks when given by intramuscular injection . This suggests that Dimestrol may have good bioavailability and a slow rate of metabolism and excretion, allowing it to exert its effects over a prolonged period.

Safety and Hazards

Zukünftige Richtungen

The DME/CO2 storage cycle is especially promising for point-to-point transport of renewable hydrogen over long distances . This technology has been neglected so far, as DME has been mostly discussed as a fuel substitute for internal combustion engines while the back transport of CO2 has not been considered in this context .

Biochemische Analyse

Biochemical Properties

Dimestrol interacts with various enzymes, proteins, and other biomolecules. It is known to induce the development of female secondary sexual characteristics . The compound is lipid soluble and readily absorbed from the proximal gastrointestinal tract. It is metabolized via the hepatic microsomal system to dienestrol, and quinone and epoxide intermediates .

Cellular Effects

Dimestrol has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is known to increase the risk of aneuploidy via interference with microtubule assembly .

Molecular Mechanism

Dimestrol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It diffuses into target cells and interacts with a protein receptor, the estrogen receptor .

Temporal Effects in Laboratory Settings

The effects of Dimestrol change over time in laboratory settings. The medication has a long duration of action of 6 weeks given by intramuscular injection

Dosage Effects in Animal Models

The effects of Dimestrol vary with different dosages in animal models

Metabolic Pathways

Dimestrol is involved in various metabolic pathways. It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Transport and Distribution

Dimestrol is transported and distributed within cells and tissues

Eigenschaften

IUPAC Name |

1-methoxy-4-[4-(4-methoxyphenyl)hex-3-en-3-yl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOAQMIKPYNCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022494 | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7773-34-4 | |

| Record name | 1,1′-(1,2-Diethyl-1,2-ethenediyl)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7773-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylstilbestrol dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-bis(4-methoxyphenyl)hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1595974.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]piperazino}ethan-1-ol](/img/structure/B1595981.png)